Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Synthetic Chemistry Protecting Group Orthogonality MedChem Building Blocks

This tetrazole-piperazine intermediate features an orthogonal ethyl carbamate protecting group, enabling a sequential deprotection-coupling strategy essential for constructing heterobifunctional degraders (PROTACs). The 3-fluorophenyl substituent provides distinct electronic and metabolic stability profiles versus para- or non-halogenated analogs. With a single methylene linker (n=1), it occupies an underexplored SAR extreme for dual amine transporter inhibition. Ideal for library synthesis and controlled isosteric comparisons with the documented 1,2,4-oxadiazole analog.

Molecular Formula C15H19FN6O2
Molecular Weight 334.355
CAS No. 1049407-95-5
Cat. No. B2771025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
CAS1049407-95-5
Molecular FormulaC15H19FN6O2
Molecular Weight334.355
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3
InChIKeyBFBBATOUCDPBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (CAS 1049407-95-5): A Specialized Tetrazole-Piperazine Building Block for Targeted Library Synthesis


Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (CAS 1049407-95-5) is a synthetic small molecule featuring a 1,5-disubstituted tetrazole linked to an N-ethylcarboxylate-protected piperazine [1]. The 3-fluorophenyl substituent on the tetrazole ring provides a distinct electronic profile compared to non-halogenated or para-substituted analogs, while the ethyl carbamate offers a specific set of handling and deprotection properties. Published quantitative pharmacological data for this exact compound is extremely scarce; its primary recognized value lies in its role as a versatile, late-stage intermediate for generating diverse compound libraries, rather than as a standalone bioactive probe.

Why Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate Cannot Be Replaced by a Generic Tetrazole-Piperazine Analog


Within the tetrazole-piperazine class, minor structural modifications lead to profound shifts in target affinity, selectivity, and pharmacokinetics. For example, in a series of dual norepinephrine and dopamine reuptake inhibitors, shifting from a two-carbon to a three-carbon linker between the piperazine and a pendant aromatic group dramatically altered potency and neurotransmitter selectivity [1]. Similarly, the specific position of a fluorine atom on the aryl ring influences both metabolic stability and receptor binding kinetics [2]. The ethyl carbamate protecting group itself is not inert; it affects the compound's logP, solubility, and its utility in further synthetic transformations, making direct substitution with a methyl ester or Boc-protected analog non-trivial without a full re-validation of the downstream synthetic pathway or biological assay.

Product-Specific Quantitative Evidence Guide for Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate


Physicochemical Differentiation: Orthogonal Protecting Group Strategy vs. Boc and Methyl Ester Analogs

The ethyl carbamate protecting group on this compound provides a distinct deprotection profile compared to its closest synthetic analogs, the tert-butyloxycarbonyl (Boc) and methyl carbamate versions. The ethyl group can be cleaved under nucleophilic (e.g., TMSI) or strong basic conditions, while Boc groups require acidic conditions (e.g., TFA) and methyl esters often require harsher saponification. This orthogonality is critical for multi-step syntheses where other acid- or base-labile functionalities are present. Furthermore, the calculated lipophilicity of the target compound (XLogP3 = 0.5) is intermediate between the more polar free amine (estimated XLogP3 < 0) and the more lipophilic N-benzylated or N-sulfonylated derivatives [1]. This specific logP value influences both its chromatographic behavior and its solubility in reaction media.

Synthetic Chemistry Protecting Group Orthogonality MedChem Building Blocks

Bioisosteric Advantage of the 3-Fluorophenyl Tetrazole vs. Carboxylic Acid and Oxadiazole Isosteres

The tetrazole ring is a renowned bioisostere for carboxylic acids, but its electronic properties are tunable by N-aryl substitution. The 3-fluorophenyl group on the tetrazole of the target compound introduces a distinct electron-withdrawing effect compared to the corresponding carboxylic acid or 1,2,4-oxadiazole isostere. In a related series of microtubule destabilizers bearing a 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole scaffold, the presence and position of substituents on the aryl-tetrazole moiety directly impacted antiproliferative activity against SGC-7901, A549, and HeLa cell lines [1]. A direct structural analog, ethyl 4-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]piperazine-1-carboxylate, is described in patent literature, confirming the tetrazole's role as a replaceable but non-equivalent heterocycle in this scaffold [2]. While no direct head-to-head assay data is available for the target compound, the tetrazole imparts a higher H-bond acceptor count (6 vs. 5 for the oxadiazole) and a distinct electrostatic potential surface.

Medicinal Chemistry Bioisosterism Tetrazoles

CNS Drug Discovery Potential: Linker-Length Dependent Selectivity vs. Dual Reuptake Inhibitor Standard

A focused SAR study on arylpiperazine-tetrazoles identified that compounds with a three-carbon linker between the piperazine and a terminal aryl group displayed selective and stronger norepinephrine/dopamine reuptake inhibition (dual reuptake inhibitors) compared to those with two- or four-carbon linkers [1]. The target compound incorporates a direct methylene bridge linking the tetrazole to the piperazine, analogous to the 'one-carbon linker' extreme of this SAR series. While not directly tested in that study, the SAR trend strongly suggests this compound would exhibit a substantially different selectivity profile against the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the most potent analogs (e.g., 9b, 9c, 9d, 9o, 9q, 9u), which outperformed the standard drug bupropion [1]. This positions the target compound as a critical negative control or a starting point for exploring alternative transporter pharmacology.

Neuroscience Dual Reuptake Inhibitors Norepinephrine Dopamine

Best-Fit Research and Industrial Application Scenarios for Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate


Focused Library Synthesis for PROTAC Linker Optimization

The ethyl carbamate protecting group offers an orthogonal handle for sequential derivatization, a critical feature when constructing heterobifunctional degraders (PROTACs). The compound can first be deprotected to the free piperazine and coupled to a target-protein ligand. Subsequently, the ethyl carbamate group on the original building block can be selectively cleaved to install an E3 ligase ligand via a linker, a synthetic sequence not feasible with a single Boc-protected intermediate. Its intermediate logP also ensures solubility in common organic solvents used for amide coupling reactions. [1]

Structure-Activity Relationship (SAR) Studies on Neurotransmitter Transporters

As inferred from the Paudel et al. (2016) study, linker length between the piperazine and the tetrazole profoundly impacts NET and DAT reuptake inhibition potency and selectivity. This compound, with its single methylene linker (n=1), represents an underexplored extreme of the SAR series. Researchers can use it as a core scaffold for systematic variation (e.g., adding carbon atoms) to map the precise pharmacophore requirements for dual amine transporter inhibition, potentially identifying novel scaffolds with improved selectivity over bupropion. [2]

Negative Control for Tetrazole Bioisostere Screening

When evaluating a lead compound containing a tetrazole moiety, it is standard practice to synthesize the corresponding oxadiazole and carboxylic acid isosteres to confirm the tetrazole's unique contribution to activity and pharmacokinetics. The well-documented patent literature describing the 1,2,4-oxadiazole analog of this compound makes the target compound an ideal starting material for a controlled comparative study. Any differential activity observed can be attributed specifically to the tetrazole's electronic and hydrogen-bonding properties, providing clear patent and publication data. [3]

Quote Request

Request a Quote for ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.